3-Pyrrolidin-3-ylmethyl-pyridine dioxalate
Description
Academic inquiry into 3-Pyrrolidin-3-ylmethyl-pyridine dioxalate is primarily driven by the well-established pharmacological and chemical importance of its constituent heterocyclic moieties: pyridine (B92270) and pyrrolidine (B122466). The combination of these two scaffolds into a single molecule presents a novel chemical entity for exploration in drug discovery and development.
The pyridine ring is a fundamental structural unit in a significant portion of pharmaceutical agents. nih.gov Its presence is noted in approximately 14% of N-heterocyclic drugs approved by the U.S. Food and Drug Administration (FDA), highlighting its importance in medicinal chemistry. nih.gov Pyridine-containing compounds exhibit a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.gov
In the field of chemical biology, research involving structures like 3-Pyrrolidin-3-ylmethyl-pyridine would likely focus on its potential as a modulator of biological targets. The pyridine moiety is a known component of essential biological molecules like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), participating in crucial redox reactions. nih.gov The basic nitrogen atom in the pyrrolidine ring makes it a key interaction point in many biological systems and a common site for chemical modification to optimize pharmacological properties. nih.gov
Investigations would aim to understand how the combined pyridine-pyrrolidine structure interacts with specific enzymes or receptors. For instance, derivatives containing these rings have been explored as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP) and as antibacterial agents. nih.govnih.gov
The pyridine ring, a six-membered aromatic heterocycle, often serves as a hydrogen bond acceptor and can participate in pi-stacking interactions with biological macromolecules. frontiersin.org Its electronic properties can be readily tuned through substitution, allowing medicinal chemists to modulate the potency and selectivity of a drug candidate. nih.gov
The pyrrolidine ring, a five-membered saturated heterocycle, provides structural rigidity and introduces three-dimensionality. nih.gov This is increasingly sought after in modern drug design to improve target specificity and reduce off-target effects. The basicity of the pyrrolidine nitrogen is another key feature, influencing properties such as solubility and the ability to form salt forms. nih.gov
The formulation of 3-Pyrrolidin-3-ylmethyl-pyridine as a dioxalate salt is a practical consideration for its use in research. Oxalate (B1200264) is the conjugate base of oxalic acid and is known to form stable, crystalline salts with basic compounds. wikipedia.orgwikipedia.org The formation of a dioxalate salt can improve the handling, stability, and solubility of the parent compound, which are crucial attributes for experimental reproducibility and accuracy.
In a research setting, using a well-defined salt form ensures that a precise amount of the active molecule is being used in assays. Oxalate itself can act as a bidentate ligand, forming complexes with metal ions, a property that is relevant in various chemical and biological contexts. wikipedia.org For instance, sodium oxalate is utilized in pharmaceutical research to control chemical reactions involving certain metal ions. chemiis.com
Properties
IUPAC Name |
oxalic acid;3-(pyrrolidin-3-ylmethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2C2H2O4/c1-2-9(7-11-4-1)6-10-3-5-12-8-10;2*3-1(4)2(5)6/h1-2,4,7,10,12H,3,5-6,8H2;2*(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQJIJPBKCXSDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CN=CC=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Synthesis Strategies
General Synthetic Routes to the 3-Pyrrolidin-3-ylmethyl-pyridine Scaffold
The creation of the core 3-Pyrrolidin-3-ylmethyl-pyridine structure is a key challenge, often approached by forming the link between the two heterocyclic rings. A primary method involves the coupling of a suitable pyrrolidine (B122466) precursor with a pyridine-containing electrophile. For instance, a protected 3-(aminomethyl)pyrrolidine (B1599286) can be reacted with a 3-halopyridine derivative.
More contemporary and efficient methods for synthesizing substituted pyrrolidines, which are crucial building blocks, are continually being developed. One such advanced approach is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines, which can deliver 3-aryl pyrrolidines in a single step from readily available materials. nih.gov This type of catalytic process represents a significant advancement over traditional multi-step ring construction methods. nih.gov Another innovative strategy involves the photo-promoted ring contraction of pyridines using silylborane, which yields pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. researchgate.netnih.gov These intermediates serve as versatile synthons for producing a variety of functionalized pyrrolidines. researchgate.netnih.gov
The synthesis of polysubstituted pyrrolidines can also be achieved through [3+2] dipolar cycloadditions of azomethine ylides, a powerful method for building the five-membered ring with a high degree of stereocontrol. acs.org Iridium-catalyzed reductive processes have been developed to generate these azomethine ylides from tertiary amides, broadening the scope and accessibility of complex pyrrolidine structures. acs.org
Specific Synthesis of the Dioxalate Salt Form: Principles and Advanced Techniques
The formation of the 3-Pyrrolidin-3-ylmethyl-pyridine dioxalate salt is an acid-base reaction. The core compound possesses two basic nitrogen atoms: the secondary amine of the pyrrolidine ring and the nitrogen of the pyridine (B92270) ring. Oxalic acid (HOOC-COOH) is a dicarboxylic acid capable of donating two protons.
The "dioxalate" designation indicates that one molecule of the 3-Pyrrolidin-3-ylmethyl-pyridine base reacts with two molecules of oxalic acid. This 1:2 stoichiometry suggests that both nitrogen atoms are protonated, forming a dication which then associates with two oxalate (B1200264) monoanions (HOOC-COO⁻) or one oxalate dianion (⁻OOC-COO⁻) and two protons from another source, though the former is more common in salt formation from solution.
The standard laboratory technique for this salt formation involves:
Dissolving the free base form of 3-Pyrrolidin-3-ylmethyl-pyridine in a suitable organic solvent, such as ethanol (B145695) or isopropanol.
Separately, dissolving two molar equivalents of oxalic acid in the same or a compatible solvent.
Adding the oxalic acid solution to the free base solution, often with stirring.
The resulting dioxalate salt, being less soluble in the solvent than the reactants, precipitates out of the solution.
The solid salt is then collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and dried under vacuum.
Advanced techniques may involve controlled crystallization methods to obtain a specific polymorph of the salt, which can have different physical properties.
Strategies for Derivatization and Analogue Synthesis of the Core Compound
The derivatization of the 3-Pyrrolidin-3-ylmethyl-pyridine core is essential for exploring structure-activity relationships in medicinal chemistry. Modifications can be targeted at the pyrrolidine ring, the pyridine ring, or the methylene (B1212753) linker.
The pyrrolidine ring offers several sites for modification. The secondary amine is a common target for derivatization.
N-Substitution: The nitrogen atom can be readily alkylated or acylated to introduce a wide variety of functional groups. A common strategy in synthesis is the use of a protecting group, such as a tert-butyloxycarbonyl (Boc) group, which can be added by reacting the amine with Boc anhydride. google.com This protecting group can later be removed and replaced with other substituents.
Ring Carbon Substitution: Introducing substituents onto the carbon framework of the pyrrolidine ring is more complex but synthetically valuable. Catalyst-tuned hydroalkylation reactions of 3-pyrrolines can be used to install alkyl groups at either the C2 or C3 positions, depending on the catalyst (e.g., Co or Ni) used. organic-chemistry.org Palladium-catalyzed processes also allow for the direct functionalization of the pyrrolidine ring. nih.gov
The pyridine ring can be functionalized to alter the electronic and steric properties of the molecule. These modifications are often introduced into the pyridine-containing starting material before its coupling with the pyrrolidine moiety.
Substitution on the Ring: A variety of substituents can be introduced onto the pyridine ring. For example, studies on related bicyclic compounds have shown that introducing groups like fluorine or generating pyridinol structures can significantly impact biological activity. acs.org Synthetic methods for creating substituted pyridines are well-established, including Hantzsch-type strategies that can produce tetrasubstituted pyridines. mdpi.com
Ring Cleavage and Remodeling: More advanced techniques involve the remodeling of other heterocyclic skeletons, such as (aza)indoles, to produce highly functionalized pyridines with diverse electron-withdrawing groups like esters and sulfones. nih.gov This allows for the creation of pyridine analogues that would be difficult to synthesize through traditional methods. nih.gov
The table below summarizes some potential modifications based on established chemical principles.
| Ring System | Modification Type | Example Substituent/Change | Synthetic Rationale |
|---|---|---|---|
| Pyrrolidine | N-Alkylation | -CH₃, -CH₂CH₃ | Reaction with alkyl halides. |
| Pyrrolidine | N-Acylation | -C(O)CH₃ | Reaction with acyl chlorides or anhydrides. |
| Pyrrolidine | C-Substitution | -Phenyl at C3 | Palladium-catalyzed hydroarylation of pyrrolines. nih.gov |
| Pyridine | Halogenation | -Cl, -F | Incorporated in the pyridine starting material (e.g., 2-chloro-5-nitropyridine). nih.gov |
| Pyridine | Hydroxylation | -OH | Can improve potency in some bicyclic analogues. acs.org |
| Pyridine | Cyano Group | -CN | Tolerated in Hantzsch-type pyridine synthesis. mdpi.com |
The methylene (-CH2-) linker connecting the two rings can also be a target for modification to alter the spacing and flexibility between the heterocyclic moieties.
Chain Homologation: The length of the linker can be extended. For example, using a starting material like 2-(2-chloroethyl)-3-methyl pyridine instead of a chloromethyl derivative would result in a two-carbon (-CH2-CH2-) linker. orientjchem.org
Introducing Heteroatoms: The linker could potentially be modified to include a heteroatom, such as oxygen or nitrogen, to create an ether or amine linkage. This would be accomplished by designing the synthesis with appropriate precursors, for example, coupling a 3-hydroxymethylpyrrolidine with a 3-halopyridine (to form an ether linkage) or a 3-aminopyrrolidine (B1265635) with a 3-(halomethyl)pyridine (to form a secondary amine linkage).
Enantioselective Synthesis and Stereochemical Control in Research
The 3-position of the pyrrolidine ring in 3-Pyrrolidin-3-ylmethyl-pyridine is a stereocenter. This means the compound can exist as two non-superimposable mirror images, or enantiomers. Controlling which enantiomer is formed is a critical aspect of modern pharmaceutical chemistry.
While a general asymmetric route to 3-substituted pyrrolidines remains a significant research goal, principles from related fields can be applied. For instance, highly regio- and enantioselective rhodium-catalyzed carbometalation reactions have been developed to access enantioenriched 3-substituted piperidines (a six-membered ring analogue) from pyridine precursors. nih.gov This strategy involves the partial reduction of pyridine, followed by an asymmetric cross-coupling reaction using a chiral catalyst, and a final reduction. nih.gov
Similarly, iridium-catalyzed reactions have been used for the enantioselective C3-functionalization of pyridines through the intermediacy of oxazino pyridines. chemrxiv.org Divergent, stereoselective [3+2] cycloadditions, using silver or phosphine-based catalysts, can also deliver chiral pyrrole (B145914) and 3H-pyrrole products with high enantioselectivity. nih.gov These advanced catalytic approaches, which rely on chiral ligands to direct the stereochemical outcome of the reaction, provide a framework for the potential development of an enantioselective synthesis of 3-Pyrrolidin-3-ylmethyl-pyridine.
Structure Activity Relationship Sar and Pharmacophore Elucidation
Correlations Between Molecular Structure and Biological Interaction Profiles
The pyridine (B92270) ring, being aromatic and polar, can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. ajrconline.orgwikipedia.org The pyrrolidine (B122466) moiety provides a three-dimensional, sp³-hybridized structure that allows for precise spatial orientation of its substituents to fit into a receptor's binding pocket. nih.govresearchgate.net The basic nitrogen within the pyrrolidine ring is a crucial feature, often acting as a cationic center at physiological pH, which is a common requirement for interaction with many receptors, such as nicotinic acetylcholine (B1216132) receptors (nAChRs). benthamdirect.comnih.gov The methylene (B1212753) linker connecting these two rings provides conformational flexibility, allowing the two key moieties to adopt an optimal orientation for binding. The dioxalate salt form enhances the compound's stability and solubility, which is important for its application in research settings. chemimpex.com
Investigation of Pyridine Moiety Contributions to Biological Activity
The pyridine nucleus is a ubiquitous scaffold in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its diverse biological activities. researchgate.netnih.govmdpi.com Its contribution to the biological profile of a molecule like 3-pyrrolidin-3-ylmethyl-pyridine is multifaceted.
Hydrogen Bonding: The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² orbital, making it a hydrogen bond acceptor. wikipedia.org This feature is critical for anchoring ligands to receptor sites. Studies on nicotinic agonists have shown that the pyridine nitrogen can form a functionally important hydrogen bond with a backbone NH group of an amino acid residue in the receptor's binding site. nih.gov
Aromatic and Electronic Properties: As an aromatic ring, pyridine can engage in π-π stacking interactions with aromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine) in a protein target. Being a heteroaromatic system, it is electron-deficient, which influences its reactivity and interactions compared to benzene. wikipedia.org
Modulation of Physicochemical Properties: The inclusion of the polar pyridine ring can improve the pharmacokinetic properties of a lead compound, such as solubility and bioavailability. ajrconline.org
Structural Scaffold: The rigid geometry of the pyridine ring serves as a scaffold, holding other functional groups in a defined spatial arrangement. The position of substitution on the pyridine ring is critical for activity. For example, in a series of pyrrolidine-pyridine derivatives designed as CXCR4 antagonists, moving a methyl substituent from the 3-position to other positions on the pyridine ring resulted in a significant decrease in binding affinity. nih.gov Similarly, optimization of pyrazolo[1,5-a]pyrimidine-based compounds showed that the pyridine scaffold played a key role in interacting with amino acid residues in the active site of COX enzymes. arabjchem.org
Table 1: Impact of Pyridine Ring Substitution on Biological Activity This table illustrates how modifying the pyridine moiety in related compound classes affects their interaction with biological targets.
| Base Scaffold | Target | Pyridine Substitution | Observed Activity/Affinity | Source |
| Pyrrolidine-Pyridine | CXCR4 Receptor | 3-CH₃ | IC₅₀ = 79 nM | frontiersin.orgnih.gov |
| Pyrrolidine-Pyridine | CXCR4 Receptor | 4-CH₃ | IC₅₀ = 216 nM | nih.gov |
| Pyrrolidine-Pyridine | CXCR4 Receptor | 5-CH₃ | IC₅₀ = 278 nM | nih.gov |
| Pyrrolidine-Pyridine | CXCR4 Receptor | 6-CH₃ | IC₅₀ = 2391 nM | nih.gov |
| Pyrazolopyrimidine-Pyridine | COX-2 Enzyme | 4-OCH₃ | High inhibitory effect | arabjchem.org |
Investigation of Pyrrolidine Moiety Contributions to Biological Activity
The pyrrolidine ring is considered a "privileged" scaffold in drug design, valued for its unique structural and chemical properties that distinguish it from flat, aromatic systems. frontiersin.orgnih.govresearchgate.net
Three-Dimensionality: As a saturated, non-planar ring, pyrrolidine provides increased three-dimensional coverage, allowing it to explore pharmacophore space more effectively than aromatic rings. nih.govresearchgate.net This "pseudorotation" allows it to adopt various puckered conformations, enabling a better fit within complex binding sites. nih.gov
Basicity and Cationic Center: The secondary amine in the pyrrolidine ring confers basicity. nih.gov At physiological pH, this nitrogen is typically protonated, creating a positive charge. This cationic center is a cornerstone of the pharmacophore for many ligands targeting ion channels and G-protein coupled receptors, where it often forms a crucial ionic bond or cation-π interaction with the receptor. benthamdirect.comnih.gov
Stereochemical Importance: The pyrrolidine ring can contain multiple stereogenic centers, which profoundly influences biological activity. nih.govresearchgate.net The spatial arrangement of substituents is critical for enantioselective recognition by protein targets.
Synthetic Versatility: The pyrrolidine ring is a versatile building block that can be readily functionalized, allowing for systematic modifications in drug discovery programs to optimize potency and selectivity. nih.govacs.orgresearchgate.net
Stereochemical Factors in Biological Recognition and Affinity
Biological systems, being chiral themselves, often exhibit a high degree of stereoselectivity when interacting with drug molecules. For compounds containing a pyrrolidine ring, such as 3-pyrrolidin-3-ylmethyl-pyridine, stereochemistry is a determining factor in biological recognition and affinity. nih.govresearchgate.net The C3 carbon of the pyrrolidine ring in this specific compound is a chiral center.
The spatial orientation of substituents on the pyrrolidine ring can dictate the molecule's pharmacological profile. nih.gov For instance, different stereoisomers can lead to different binding modes within a receptor, potentially converting an agonist into an antagonist or altering its selectivity profile across receptor subtypes. nih.govresearchgate.net Research on various pyrrolidine-containing molecules has demonstrated the profound impact of stereochemistry:
In one study, the introduction of a 3-R-methylpyrrolidine was found to promote selective estrogen receptor (ERα) antagonism, while other substitutions led to different activities. nih.gov
The cis- or trans-orientation of substituents on the pyrrolidine ring can lock the molecule into a specific conformation (e.g., a "U-shape"), which can be beneficial for activity at certain targets. nih.gov
In the development of endothelin receptor antagonists, modifications at the 2-position of a pyrrolidine core led to significant changes in selectivity between ET(A) and ET(B) receptor subtypes. nih.gov
The high versatility of synthetic methods like catalytic asymmetric 1,3-dipolar cycloaddition allows for the controlled synthesis of specific pyrrolidine stereoisomers, enabling detailed investigation of stereochemical effects. rsc.org
Identification and Optimization of Key Pharmacophoric Elements
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For compounds containing both pyridine and pyrrolidine moieties, particularly those acting as nicotinic acetylcholine receptor (nAChR) agonists, a well-defined pharmacophore has been established. benthamdirect.comresearchgate.net
The key elements of this pharmacophore model generally include:
A Cationic Center: This is typically the protonated nitrogen of the pyrrolidine ring. It engages in a strong electrostatic interaction, such as a cation-π interaction with an aromatic tryptophan residue in the receptor binding site. nih.gov
A Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring serves this role, forming a critical hydrogen bond with a hydrogen bond donor group (like a backbone N-H) on the receptor. benthamdirect.comnih.gov
A Specific Distance: The distance between the cationic center and the hydrogen bond acceptor is crucial for proper binding and receptor activation. For high-affinity nicotinic compounds, this optimal distance is estimated to be around 4.5 to 6.0 Å. benthamdirect.com
The structure of 3-pyrrolidin-3-ylmethyl-pyridine fits this pharmacophore model well. Optimization of such a lead compound would involve systematically modifying its structure to enhance its affinity, selectivity, and pharmacokinetic properties. arabjchem.orgacs.org This could include altering the substitution pattern on the pyridine ring, introducing substituents on the pyrrolidine ring to probe steric and electronic effects, or modifying the length and rigidity of the methylene linker. acs.org
Table 2: Key Pharmacophoric Elements in Pyridine-Pyrrolidine Scaffolds This table summarizes the essential features and their roles based on models for nicotinic receptor ligands.
| Pharmacophoric Feature | Structural Element | Role in Biological Interaction | Source |
| Cationic Center / H-Bond Donor | Protonated Pyrrolidine Nitrogen | Cation-π interaction with aromatic residues (e.g., Trp); Ionic bonding | benthamdirect.comnih.gov |
| Hydrogen Bond Acceptor | Pyridine Nitrogen Lone Pair | Hydrogen bonding with receptor backbone or side-chain donors | benthamdirect.comnih.gov |
| Hydrophobic Region | Aliphatic/Aromatic Rings | van der Waals and hydrophobic interactions | benthamdirect.com |
| Defined Spatial Distance | Linker between moieties | Ensures optimal orientation of key features for simultaneous binding | researchgate.net |
Molecular Interaction Mechanisms: Receptor and Enzyme Binding Studies
Analysis of Ligand-Receptor Binding Mechanisms
The compound's ability to bind to various neurotransmitter receptors has been a subject of scientific investigation. Its structural components, the pyridine (B92270) ring and the pyrrolidine (B122466) group, are common pharmacophores that interact with several receptor types.
Neurotransmitter Receptor Interactions
Dopamine (B1211576) D3 Receptor (D3R): The Dopamine D3 receptor, primarily expressed in the brain's mesolimbic dopamine regions, is a key target in the study of neuropsychiatric and substance use disorders. nih.govnih.gov The interaction of pyridine and pyrrolidine-containing ligands with D3R is influenced by structural features such as the length of linker chains between aromatic groups and basic nitrogen atoms. nih.gov For instance, in dual-target ligands, extending a flexible linker was found to mitigate potential clashes of the pyrrolidine ring with receptor residues. nih.gov Conversely, shortening the distance between the aromatic group and the basic nitrogen can be detrimental to binding affinity. nih.gov The D3R is considered a significant target for developing treatments for conditions like schizophrenia, depression, and addiction. nih.gov
Histamine H3 Receptor (H3R): The Histamine H3 receptor, a presynaptic receptor found mainly in the central nervous system, modulates the release of various neurotransmitters, including dopamine. nih.gov Research on related structures, such as pyrrolidin-3-yl-N-methylbenzamides, has shown that the pyrrolidine moiety is a key component for achieving potent H3 receptor antagonist activity. nih.gov The design of ligands targeting H3R often involves combining a core scaffold, like the one found in 3-Pyrrolidin-3-ylmethyl-pyridine, with other elements to achieve high binding affinity. nih.govnih.gov
Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): Nicotinic receptors, particularly the α4β2 and α7 subtypes, are ligand-gated ion channels in the brain that are central to nicotine (B1678760) addiction. nih.govnih.gov The pyrrolidinium (B1226570) ring of nicotine and its analogs is crucial for its interaction with these receptors. nih.gov Studies involving methyl scans of the pyrrolidinium ring have demonstrated that modifications at different positions can significantly alter binding affinity and potency at α4β2 and α7 nAChRs. nih.gov For example, 2'-methylation uniquely enhances binding at α7 receptors, while 4'-methylation decreases potency. nih.gov The interaction is mediated by the same orthosteric binding site for acetylcholine and nicotine. nih.gov The binding properties of ligands to nAChRs are critical for understanding their potential effects. rti.org
Other Receptor Binding Site Characterization
Beyond the primary neurotransmitter systems, the structural motifs of 3-Pyrrolidin-3-ylmethyl-pyridine suggest potential interactions with other receptors. For instance, related pyridine and pyrrolidine derivatives have been investigated for their binding to:
μ-Opioid Receptor (MOR): In the development of dual-target D3R/MOR ligands, the pyrrolidine stereochemistry was found to influence binding affinity at both receptors. nih.gov
Peripheral Benzodiazepine Receptors (PBR): Structure-activity relationship studies on 2-phenylimidazo[1,2-a]pyridineacetamides, which contain a pyridine-like core, have identified key features for high affinity and selectivity for PBR. nih.gov
Corticotropin-Releasing Factor-1 (CRF-1) Receptors: Dihydropyrrole[2,3-d]pyridine derivatives have been designed as CRF-1 receptor antagonists, with in silico docking studies used to map the receptor binding pocket. nih.gov
Influence of Protonation State and Dioxalate Counterion on Binding
The protonation state of amine-containing ligands is a critical factor in their binding to many receptors. Ligands like 3-Pyrrolidin-3-ylmethyl-pyridine are basic and exist in a protonated, positively charged state at physiological pH. This charge is often essential for forming a strong ionic interaction with a conserved negatively charged amino acid, typically an aspartate residue, within the binding pocket of aminergic receptors.
The pKa of a ligand influences its ability to become trapped in acidic intracellular vesicles, which can affect its residence time and action at the receptor site. nih.gov The use of a dioxalate counterion indicates that the parent compound is a base that has been doubly protonated to form a salt. This salt form enhances solubility and stability but the active binding species is the protonated cation.
Investigation of Enzyme Inhibition Mechanisms
The interaction of 3-Pyrrolidin-3-ylmethyl-pyridine with metabolic enzymes and protein kinases is another important aspect of its molecular profile.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition Studies
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is implicated in various cancers. google.comnih.gov While numerous inhibitors of CDK2 have been developed, often based on scaffolds like pyrazole, pyrimidine (B1678525), or chromenone, no specific inhibition studies for 3-Pyrrolidin-3-ylmethyl-pyridine dioxalate have been reported in the provided search results. google.comnih.govcapes.gov.br The general mechanism of these inhibitors involves binding to the ATP pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby arresting the cell cycle. capes.gov.br Potent CDK2 inhibitors often feature specific substitutions, such as a 2,6-difluorophenyl group, which are critical for high inhibitory activity. capes.gov.br
Cytochrome P450 Enzyme (e.g., CYP2A6) Interaction Mechanisms
Cytochrome P450 2A6 (CYP2A6) is the primary enzyme responsible for the metabolism of nicotine in humans. oaepublish.comnih.gov Inhibition of CYP2A6 is a therapeutic strategy aimed at reducing tobacco use by increasing nicotine's plasma levels and duration of action, thereby decreasing the urge to smoke. oaepublish.com
Research has focused on pyridine-based compounds as potential CYP2A6 inhibitors. oaepublish.com Studies show that substitutions at position 3 of the pyridine ring are optimal for interaction with the CYP2A6 active site. oaepublish.com The binding of inhibitors is often stabilized by crucial hydrogen-bonding interactions within the active site, for instance with residues like Asn297, which is also important for orienting nicotine for metabolism. oaepublish.comnih.gov The pyridine scaffold, as present in 3-Pyrrolidin-3-ylmethyl-pyridine, is a promising starting point for the development of effective CYP2A6 inhibitors. oaepublish.com
Molecular Recognition at Non-Specific Binding Sites (e.g., DNA, Serum Proteins)
The interaction of small molecules with non-target macromolecules, such as serum albumin and DNA, can significantly influence their pharmacokinetic and pharmacodynamic properties. There is a lack of specific studies investigating the binding of this compound to such non-specific sites.
Serum proteins, particularly human serum albumin (HSA), are known to bind a wide variety of drug molecules, which can affect their distribution and availability. Techniques like fluorescence spectroscopy, circular dichroism, and isothermal titration calorimetry are commonly employed to study these interactions and determine binding constants.
Similarly, the potential for small molecules to interact with DNA is a critical aspect of their toxicological profile. Methods such as UV-Vis spectroscopy, fluorescence quenching assays, and viscosity measurements can be used to assess the mode and strength of DNA binding. Given the chemical structure of this compound, which contains aromatic and heterocyclic rings, a potential for intercalation or groove binding with DNA could be hypothesized, but this requires experimental validation.
Thermodynamic and Kinetic Aspects of Molecular Binding
Understanding the thermodynamics and kinetics of how a ligand binds to its target provides a more complete picture of the interaction beyond simple affinity. nih.gov Thermodynamic parameters, including the change in enthalpy (ΔH) and entropy (ΔS), reveal the driving forces behind the binding event (e.g., hydrogen bonds, hydrophobic interactions). Kinetic parameters, such as the association (k_on) and dissociation (k_off) rate constants, describe how quickly the ligand binds and releases from its target, which can be crucial for its duration of action. nih.gov
Currently, there is no specific published data detailing the thermodynamic and kinetic profiles of this compound's binding to any biological target. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are powerful tools for obtaining such data. For example, a hypothetical SPR experiment could immobilize a target protein on a sensor chip and flow a solution of this compound over it to measure the real-time association and dissociation, thereby allowing for the calculation of k_on, k_off, and the equilibrium dissociation constant (K_D).
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Simulations for Binding Mode Prediction
There are no specific molecular docking studies published for 3-Pyrrolidin-3-ylmethyl-pyridine dioxalate. While docking studies have been performed on various ligands binding to nAChRs, including nicotine (B1678760) and other more complex molecules containing a pyridinylmethyl moiety, the precise binding interactions, key residues, and scoring functions for this compound within a specific receptor active site have not been documented. nih.govnih.gov Such a study would be essential to predict its preferred orientation and interactions, such as hydrogen bonds and hydrophobic contacts, with a biological target.
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Analysis
Similarly, the scientific literature lacks any specific Molecular Dynamics (MD) simulation studies for this compound.
Force Field Selection and Simulation Parameters
Consequently, there is no information on the selection of appropriate force fields (e.g., CHARMM, AMBER) or the specific parameters that would be used to model this compound in a simulated biological environment.
Analysis of Ligand-Target Complex Dynamics and Stability
Without MD simulation data, an analysis of the dynamic behavior and stability of a complex between this compound and a target protein is impossible. Such an analysis would typically involve calculating root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the conformational changes and stability of the ligand-receptor complex over time.
Enantiomer-Specific Interaction Modeling
The compound 3-Pyrrolidin-3-ylmethyl-pyridine is chiral. However, no computational studies modeling the specific interactions of its (R) and (S) enantiomers are available. This type of study is crucial as enantiomers often exhibit different pharmacological activities due to stereospecific interactions with their biological targets.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis
While Density Functional Theory (DFT) is a common method to investigate the electronic properties of molecules, no specific DFT studies for this compound have been published. researchgate.net Such calculations would provide insights into the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential surface, and reactivity, which are fundamental to understanding its interaction with biological macromolecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictability
There are no published Quantitative Structure-Activity Relationship (QSAR) models that specifically include this compound. Although QSAR studies exist for broader classes of pyrrolidine (B122466) or pyridine (B92270) derivatives, the specific descriptors and predictive models for the activity of this particular compound have not been developed or reported.
Advanced Analytical Methodologies for Research Sample Characterization
Chromatographic Methods for Purity Assessment and Component Resolution
Chromatographic techniques are indispensable for separating 3-Pyrrolidin-3-ylmethyl-pyridine dioxalate from potential impurities and related substances, thereby allowing for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for determining the purity of this compound. A typical HPLC method involves the use of a C18 column, a common choice for reversed-phase chromatography, which separates compounds based on their hydrophobicity.
The development of a robust HPLC method requires the systematic optimization of several parameters to achieve adequate resolution and sensitivity. For pyridine (B92270) derivatives like 3-Pyrrolidin-3-ylmethyl-pyridine, a mobile phase consisting of a mixture of acetonitrile (B52724) and water is often effective. The ratio of these solvents is carefully adjusted to control the retention time of the analyte and to separate it from any co-eluting species. A common mobile phase composition might be a 50:50 (v/v) mixture of acetonitrile and water, delivered at a constant flow rate, for instance, 1.0 mL/min. Detection is frequently carried out using a UV detector set at a wavelength where the pyridine chromophore exhibits strong absorbance, such as 260 nm.
Validation of the developed HPLC method is a critical step to ensure its suitability for its intended purpose. This process involves demonstrating the method's linearity, accuracy, precision, and robustness. Linearity is assessed by analyzing a series of standard solutions of this compound at different concentrations and demonstrating a proportional relationship between concentration and detector response. A correlation coefficient (r²) close to 0.999 is indicative of excellent linearity. Accuracy is determined by comparing the measured concentration to a known true concentration, with results typically expected to be within a 98-102% recovery range. Precision, a measure of the method's repeatability, is evaluated by performing multiple analyses of the same sample, with a relative standard deviation (RSD) of less than 2% being a common acceptance criterion.
| Parameter | Typical Condition |
| Stationary Phase | C18 Column |
| Mobile Phase | Acetonitrile:Water (e.g., 50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
For a more definitive identification and characterization, particularly in complex sample matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is employed. This powerful technique couples the separation capabilities of HPLC with the mass-analyzing power of tandem mass spectrometry.
In an LC-MS/MS analysis of this compound, the compound is first separated from other components by the LC system, similar to the HPLC method described above. The eluent from the LC column is then introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used for pyridine derivatives, as it is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺. This allows for the precise determination of the molecular weight of the parent compound.
The "MS/MS" part of the technique involves selecting the parent ion of interest, subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions, and then analyzing these fragments. This fragmentation pattern provides a structural fingerprint of the molecule, enhancing the certainty of its identification. For 3-Pyrrolidin-3-ylmethyl-pyridine, specific fragmentation pathways would be monitored to confirm the presence of both the pyridine and the pyrrolidinylmethyl moieties. The method is validated for parameters similar to HPLC, ensuring its accuracy and precision for quantitative applications.
| Technique | Ionization Source | Detection Mode | Purpose |
| LC-MS/MS | Electrospray Ionization (ESI) | Positive Ion Mode | Structural Confirmation & Quantification |
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR) in Complex Matrices
Spectroscopic methods provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for unambiguous structure elucidation. Both ¹H NMR and ¹³C NMR spectra are analyzed. The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For 3-Pyrrolidin-3-ylmethyl-pyridine, distinct signals would be expected for the protons on the pyridine ring and the pyrrolidine (B122466) ring, as well as the methylene (B1212753) bridge connecting them. Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The presence of the dioxalate counter-ion would also influence the chemical shifts observed in both ¹H and ¹³C NMR spectra.
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent parts. For instance, C-H stretching vibrations from the aromatic pyridine ring and the aliphatic pyrrolidine ring would be observed. The C=N and C=C stretching vibrations of the pyridine ring would also be present. Crucially, the presence of the dioxalate counter-ion would be confirmed by strong absorption bands corresponding to the C=O and C-O stretching vibrations of the carboxylate groups.
| Technique | Information Obtained |
| ¹H NMR | Proton environment and connectivity |
| ¹³C NMR | Carbon skeleton structure |
| IR Spectroscopy | Presence of functional groups |
Method Validation Principles for Reproducible Research Data
The validation of analytical methods is a formal process that provides documented evidence that a method is fit for its intended purpose. The principles of method validation are universally applied to ensure that the data generated for this compound are reliable and reproducible. Key validation parameters, as stipulated by guidelines from bodies like the International Council for Harmonisation (ICH), include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility.
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
By rigorously applying these validation principles to the chromatographic and spectroscopic methods used for this compound, researchers can have a high degree of confidence in the quality and integrity of their data.
In Vitro Mechanistic Biological Activity Research
Investigation of Neurotransmitter System Modulation at the Cellular Level
There are no available studies investigating the effects of 3-Pyrrolidin-3-ylmethyl-pyridine dioxalate on neurotransmitter systems at the cellular level. Research into its potential to modulate neurotransmitter release, reuptake, or receptor binding in cultured neural cells has not been documented.
Mechanisms of Action in Cellular Assays (e.g., Anti-Proliferation, Cytotoxicity)
Specific data on the mechanisms of action of this compound in cellular assays are not present in the available literature. Consequently, there are no findings regarding its potential anti-proliferative or cytotoxic effects on cell lines.
Enzyme Kinetic Studies and Inhibitory Activity Characterization
No enzyme kinetic studies or characterizations of the inhibitory activity of this compound have been published. Its potential to act as an inhibitor or modulator of specific enzymes remains uninvestigated.
Protein Binding Interactions: Mechanistic Investigations (e.g., DNA, BSA)
There is no available research on the protein binding interactions of this compound. Mechanistic investigations into its ability to bind to proteins such as bovine serum albumin (BSA) or interact with DNA have not been reported.
Studies on Antibacterial Mechanisms and Biofilm Inhibition
While related heterocyclic scaffolds like pyrrolidine-2,3-diones and 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been studied for their antibacterial properties, there are no specific studies detailing the antibacterial mechanisms or biofilm inhibition capabilities of this compound. nih.govrsc.org Research into its effects on bacterial cell morphology, growth kinetics, or biofilm formation is currently absent from the scientific record. nih.gov
In Vitro Antiviral Activity Investigations and Related Mechanisms
No studies investigating the in vitro antiviral activity of this compound have been found. While other pyridine (B92270) compounds have been assessed for antiviral properties, the specific efficacy and mechanisms of this compound against any virus have not been documented in the available literature. nih.govnih.gov
Q & A
Q. What are the optimal synthetic routes for 3-Pyrrolidin-3-ylmethyl-pyridine dioxalate, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between pyrrolidine derivatives and pyridine precursors. For example, the reaction of 3-aminopyridine with a pyrrolidinylmethyl halide in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux conditions . Optimization includes:
- Solvent selection : Polar solvents enhance nucleophilicity.
- Catalysts : Use of bases like K₂CO₃ to deprotonate intermediates.
- Purification : Column chromatography or recrystallization (e.g., dichloromethane/hexane mixtures ).
- Key Parameters : Monitor reaction progress via TLC or HPLC. Adjust temperature (80–120°C) and stoichiometric ratios to minimize byproducts.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., δ ~2.14 ppm for methyl groups in pyrrolidine ).
- X-ray Crystallography : Resolve stereochemistry and salt formation (dioxalate counterion interactions) .
- Purity Assessment :
- HPLC-MS : Quantify impurities (e.g., unreacted precursors or degradation products).
- Elemental Analysis : Validate stoichiometry (e.g., C, H, N percentages ).
Q. How can stability studies be designed to assess this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing :
- Thermal Stress : Incubate samples at 40–60°C for 4–8 weeks .
- pH Variability : Expose to buffers (pH 1–10) and monitor decomposition via UV-Vis or LC-MS.
- Degradation Pathways : Identify major impurities (e.g., oxidation of pyrrolidine to lactam derivatives) using high-resolution MS .
Advanced Research Questions
Q. How can contradictory data on the supramolecular interactions of this compound be resolved?
- Methodological Answer :
- Comparative Crystallography : Cross-reference with Cambridge Structural Database (CSD) entries for analogous pyridinium salts (e.g., hydrogen bonding patterns in dioxalate salts ).
- Quadripolar Analysis : Apply Bruyne’s model to evaluate theoretical, morphological, and technical factors influencing data interpretation . Example: Discrepancies in hydrogen bond lengths may arise from solvent polarity or crystallization kinetics.
Q. What computational strategies are effective in predicting the pharmacological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., neurotransmitter receptors due to pyrrolidine’s structural similarity to proline ).
- MD Simulations : Simulate binding stability in aqueous environments (GROMACS/AMBER) and validate with crystallographic data .
Q. How can researchers address inconsistencies in reaction yields during scale-up synthesis?
- Methodological Answer :
- Process Optimization :
- DoE (Design of Experiments) : Vary temperature, solvent volume, and stirring rates to identify critical parameters .
- Continuous Flow Systems : Improve mixing efficiency and heat transfer for reproducibility .
- Byproduct Analysis : Use GC-MS to detect side products (e.g., dimerization or oxidation artifacts) and adjust catalyst loading .
Q. What methodologies are recommended for studying the compound’s interactions with biological membranes?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
